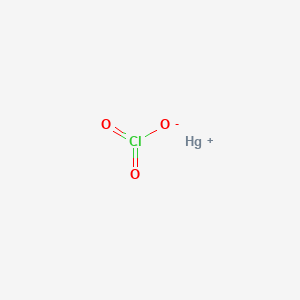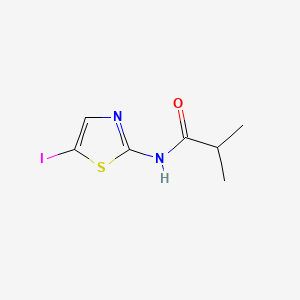
N-(5-iodo-1,3-thiazol-2-yl)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-iodo-1,3-thiazol-2-yl)-2-methylpropanamide is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of an iodine atom at the 5-position of the thiazole ring and a methylpropanamide group makes this compound unique and potentially useful in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-iodo-1,3-thiazol-2-yl)-2-methylpropanamide typically involves the iodination of a thiazole precursor followed by the introduction of the methylpropanamide group. One common method includes:
Iodination of Thiazole: The thiazole ring is iodinated using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions.
Amidation: The iodinated thiazole is then reacted with 2-methylpropanoyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-iodo-1,3-thiazol-2-yl)-2-methylpropanamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Scientific Research Applications
N-(5-iodo-1,3-thiazol-2-yl)-2-methylpropanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(5-iodo-1,3-thiazol-2-yl)-2-methylpropanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom and thiazole ring can play crucial roles in binding to the target site, while the methylpropanamide group may enhance the compound’s stability and solubility.
Comparison with Similar Compounds
Similar Compounds
- N-(5-iodo-1,3-thiazol-2-yl)methylcyclobutanamine
- (5-Iodo-1,3-thiazol-2-yl)[{[(2-methyl-2-propanyl)oxy]carbony l}(propyl)amino]acetic acid
- (5-Iodo-1,3-thiazol-2-yl)(1-methyl-1H-pyrazol-3-yl)methanol
Uniqueness
N-(5-iodo-1,3-thiazol-2-yl)-2-methylpropanamide is unique due to its specific substitution pattern and functional groups. The presence of the iodine atom at the 5-position of the thiazole ring and the methylpropanamide group distinguishes it from other similar compounds, potentially leading to unique chemical and biological properties.
Properties
CAS No. |
13915-73-6 |
|---|---|
Molecular Formula |
C7H9IN2OS |
Molecular Weight |
296.126 |
IUPAC Name |
N-(5-iodo-1,3-thiazol-2-yl)-2-methylpropanamide |
InChI |
InChI=1S/C7H9IN2OS/c1-4(2)6(11)10-7-9-3-5(8)12-7/h3-4H,1-2H3,(H,9,10,11) |
InChI Key |
OKTIIBNOPBDNCH-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=NC=C(S1)I |
Synonyms |
Propionamide, N-(5-iodo-2-thiazolyl)-2-methyl- (8CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-ylacetic acid](/img/structure/B576660.png)
![[(1S,2R,4R,7E,10S)-12-(acetyloxymethyl)-4,8-dimethyl-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradeca-7,11-dien-10-yl] (E)-2-methylbut-2-enoate](/img/structure/B576662.png)
![7H-Thiopyrano[2,3-g][1,3]benzothiazole](/img/structure/B576663.png)
![(1R,6R,11R,12R,15R,16R)-15-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-6-hydroxy-7,7,16-trimethyltetracyclo[9.7.0.03,8.012,16]octadec-3(8)-ene-12-carboxylic acid](/img/structure/B576664.png)
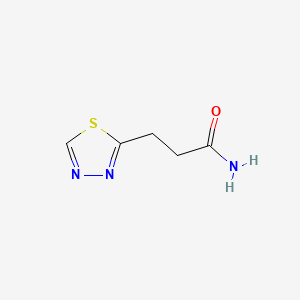


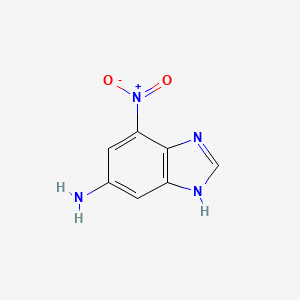
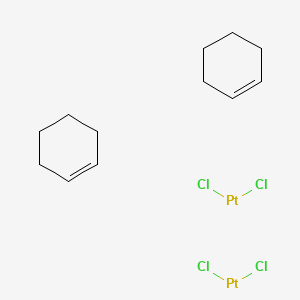
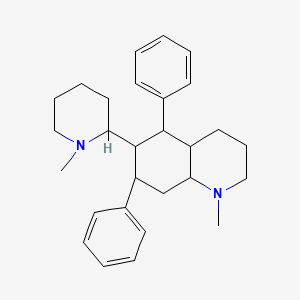
![5-phenyl-5,5'-spirobi[benzo[b]arsindole]](/img/structure/B576677.png)
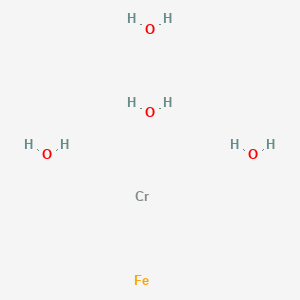
![1-(6-Chloro-1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B576682.png)
